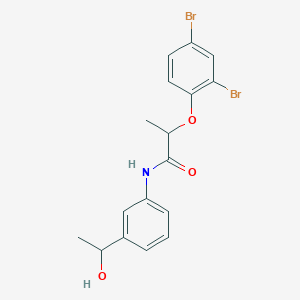
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPPA belongs to the class of organic compounds known as acetanilides, which are widely used as analgesics and antipyretics. In recent years, NPPA has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of NPPA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, NPPA reduces the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
NPPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. In addition, NPPA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
NPPA possesses several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar pharmacological properties. Moreover, it has been extensively studied in various preclinical models, making it a well-established research tool. However, NPPA also has certain limitations. It exhibits poor solubility in water, which limits its use in aqueous-based assays. In addition, it may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
The potential therapeutic applications of NPPA are vast and varied. Further research is needed to fully understand the mechanism of action of NPPA and its potential therapeutic applications. Future studies should focus on elucidating the molecular targets of NPPA and its effects on various signaling pathways. In addition, the development of novel analogs of NPPA with improved pharmacological properties may provide new avenues for the treatment of various disease conditions.
Synthesis Methods
The synthesis of NPPA involves the reaction of 2-naphthylamine and 2-phenoxybenzoic acid in the presence of acetic anhydride and concentrated sulfuric acid. The reaction proceeds via an acylation mechanism, where the acetyl group from acetic anhydride is transferred to the amine group of 2-naphthylamine. The resulting intermediate is then coupled with 2-phenoxybenzoic acid to form NPPA. The final product is obtained by recrystallization from an appropriate solvent.
Scientific Research Applications
NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, NPPA has also been investigated for its anticancer properties and has shown promising results in various preclinical studies.
properties
Molecular Formula |
C24H19NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO2/c26-24(17-19-11-8-10-18-9-4-5-14-21(18)19)25-22-15-6-7-16-23(22)27-20-12-2-1-3-13-20/h1-16H,17H2,(H,25,26) |
InChI Key |
AUDJFRKYULHTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)